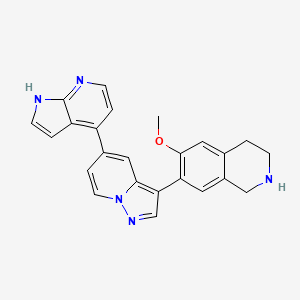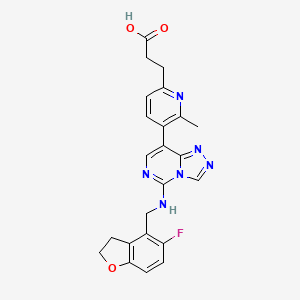
Mak683-CH2CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mak683-CH2CH2cooh is a compound known for its role as an inhibitor of the Polycomb Repressive Complex 2 (PRC2). PRC2 is involved in the regulation of transcription through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound specifically targets the embryonic ectoderm development (EED) protein, which is a core component of PRC2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mak683-CH2CH2cooh involves the stepwise optimization of the tool compound EED226. The process includes the binding of the low-molecular-weight compound EED226 to the H3K27me3 binding pocket of the regulatory subunit EED. This optimization leads to the creation of a potent and selective EED inhibitor .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound’s development for clinical use suggests that it undergoes rigorous synthesis and purification processes to ensure its efficacy and safety for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Mak683-CH2CH2cooh primarily undergoes binding reactions with the EED protein. It does not typically engage in oxidation, reduction, or substitution reactions as its primary function is to inhibit the PRC2 complex .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the precursor compound EED226 and various solvents and catalysts required for the binding and optimization process .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibited PRC2 complex, which results in the reduction of H3K27me3 levels and subsequent transcriptional repression of target genes .
Scientific Research Applications
Mak683-CH2CH2cooh has significant applications in scientific research, particularly in the fields of oncology and epigenetics. It is used to study the role of PRC2 in transcriptional regulation and its implications in cancer development. The compound has shown potential in reducing tumor growth in preclinical models and is currently being evaluated in clinical trials for its efficacy in treating advanced malignancies .
Mechanism of Action
Mak683-CH2CH2cooh exerts its effects by binding to the EED protein, a core component of the PRC2 complex. This binding inhibits the interaction between EED and H3K27me3, leading to a decrease in the trimethylation of histone H3 at lysine 27. This reduction in H3K27me3 levels results in the transcriptional repression of polycomb target genes, which are often involved in cell cycle control and tumorigenesis .
Comparison with Similar Compounds
Similar Compounds:
- EED226: A precursor to Mak683-CH2CH2cooh, used in the initial stages of synthesis and optimization .
- Other PRC2 inhibitors: Compounds that target different components of the PRC2 complex, such as EZH2 inhibitors .
Uniqueness: this compound is unique in its specific targeting of the EED protein within the PRC2 complex. This selective inhibition allows for a more precise modulation of PRC2 activity compared to other inhibitors that may target multiple components of the complex .
Properties
Molecular Formula |
C23H21FN6O3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32) |
InChI Key |
WWNHSPXQGRANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
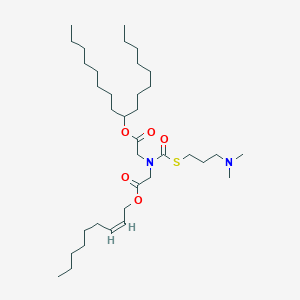

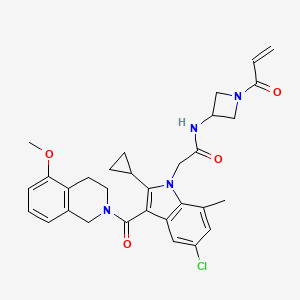
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
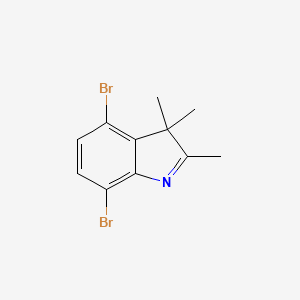
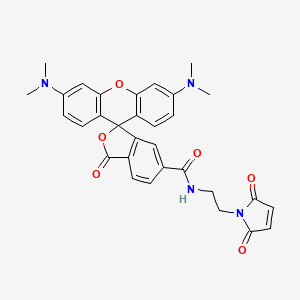
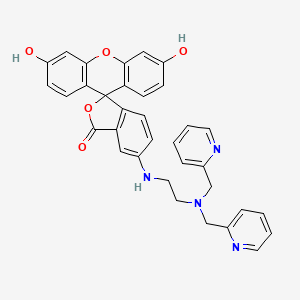
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)

